N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound belonging to the class of 1,4-benzodioxine derivatives. It has garnered attention in scientific research for its potential applications as a glucosylceramide synthase (GCS) inhibitor. GCS is an enzyme responsible for the first step in the biosynthesis of glycosphingolipids, which are important components of cell membranes and play crucial roles in various cellular processes.
The synthesis of N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, designated as CCG-203586 in the relevant study, involves a multi-step process. The specific details of the synthesis are not provided in the reviewed literature, but it is mentioned that modifications were made to the carboxamide N-acyl group of the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore, aiming to reduce the total polar surface area and rotatable bond number. This modification strategy was employed to minimize recognition by P-glycoprotein (MDR1), a transporter protein responsible for drug efflux from the brain, and thus potentially improve brain penetration.
N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CCG-203586) has shown potential as a glucosylceramide synthase (GCS) inhibitor. In preclinical studies, intraperitoneal administration of CCG-203586 to mice resulted in a significant, dose-dependent reduction of brain glucosylceramide content. This effect was not observed with eliglustat tartrate, a clinically approved GCS inhibitor for type 1 Gaucher disease, highlighting CCG-203586's ability to penetrate the blood-brain barrier and exert its inhibitory action within the brain. This suggests its potential application in treating glycosphingolipid storage diseases with central nervous system manifestations.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8